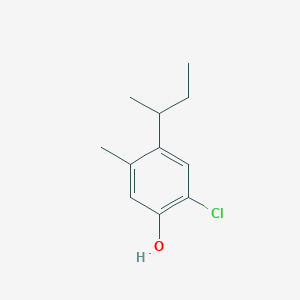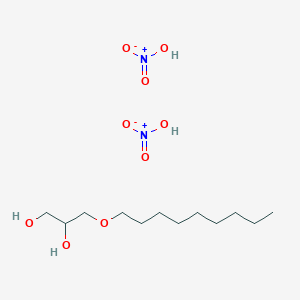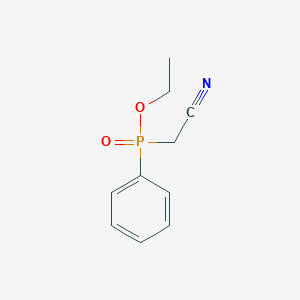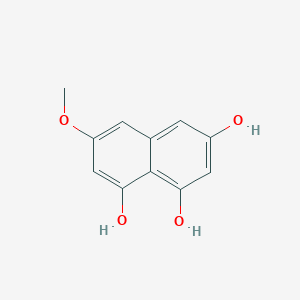
Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione is a complex organic compound with a unique spiro structure. This compound is characterized by its diazaspirodecane core, which is a bicyclic structure containing nitrogen atoms. The presence of sodium in its structure indicates that it is likely a salt form, which can influence its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione typically involves multi-step organic reactions. The starting materials often include ethylamine, trimethylamine, and various carbonyl compounds. The key steps in the synthesis may involve:
Formation of the spirocyclic core: This can be achieved through cyclization reactions, where the nitrogen atoms are introduced via amination reactions.
Introduction of the sodium ion: This step usually involves the neutralization of the compound with a sodium base, such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Controlled temperature and pressure: To facilitate the cyclization and amination reactions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products:
N-oxides: From oxidation reactions.
Amines or alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sodium ion can also play a role in stabilizing the compound or facilitating its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione: The non-sodium form of the compound.
Other diazaspirodecane derivatives: Compounds with similar spirocyclic cores but different substituents.
Uniqueness:
Sodium ion presence: Enhances solubility and reactivity.
Specific spirocyclic structure: Provides unique binding properties and potential biological activities.
This detailed article provides a comprehensive overview of Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(45)decane-6,8,10-trione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
63990-00-1 |
|---|---|
Molekularformel |
C13H19N2NaO3 |
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
sodium;4-ethyl-1,2,3-trimethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C13H20N2O3.Na/c1-5-9-7(3)6(2)8(4)13(9)10(16)14-12(18)15-11(13)17;/h6-9H,5H2,1-4H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
JNBAYLIDYNMNIY-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1C(C(C(C12C(=O)NC(=O)[N-]C2=O)C)C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
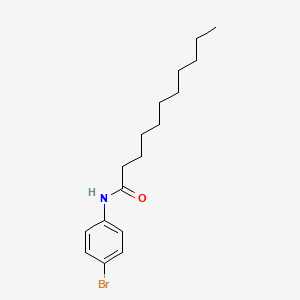
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)


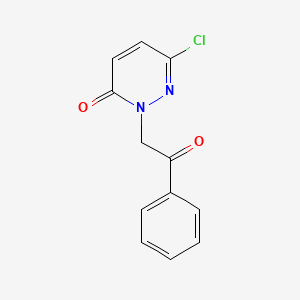
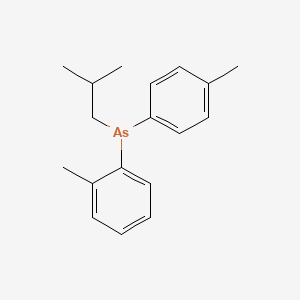
![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
